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molecular formula C6H17NO3 B8686592 Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide CAS No. 56742-57-5

Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, hydroxide

Cat. No. B8686592
M. Wt: 151.20 g/mol
InChI Key: RKTGAWJWCNLSFX-UHFFFAOYSA-M
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Patent
US06340559B1

Procedure details

A two-liter three-necked flask equipped with a thermometer, magnetic stirrer, dry ice condenser, cooling bath, and nitrogen inlet was charged with about 267 grams of dimethylethanolamine (DMEA) and 330 grams of de-ionized water. About 128 grams of ethylene oxide was fed slowly through a feeding tube into the reaction mixture using moderate agitation, and the reaction temperature was maintained below 20° C. After the ethylene oxide addition was completed, the reaction was allowed to digest for an additional hour. The reaction mixture was then purged with nitrogen for one hour. The product is a clear and colorless solution. However, after about four days of standing at room temperature, the product darkened somewhat.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step Two
Name
Quantity
330 g
Type
solvent
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)=[O:2].[CH3:4][N:5]([CH3:9])[CH2:6][CH2:7][OH:8].[CH2:10]1[O:12][CH2:11]1>O>[OH-:2].[OH:8][CH2:7][CH2:6][N+:5]([CH2:10][CH2:11][OH:12])([CH3:9])[CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
267 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
330 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling bath, and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was maintained below 20° C
WAIT
Type
WAIT
Details
to digest for an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged with nitrogen for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
[OH-].OCC[N+](C)(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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